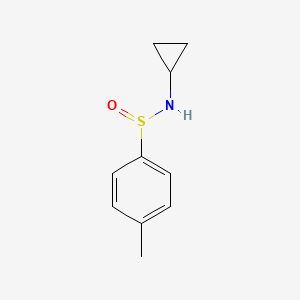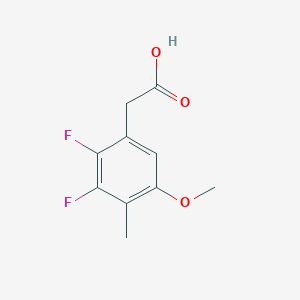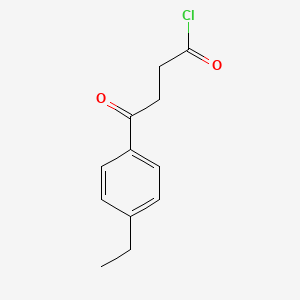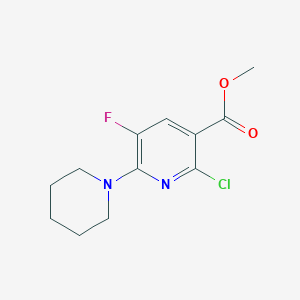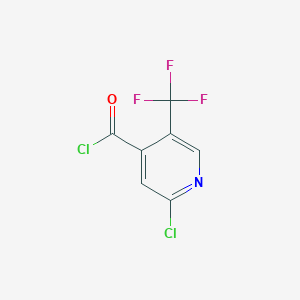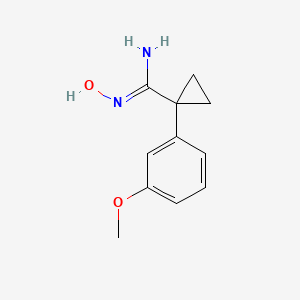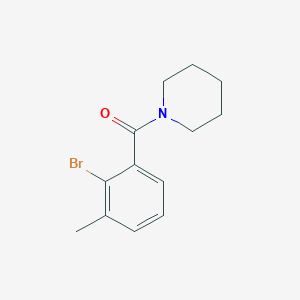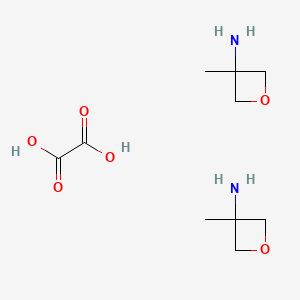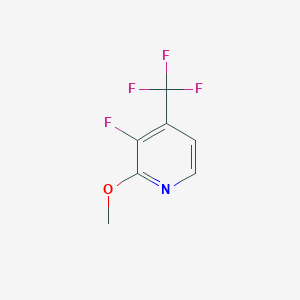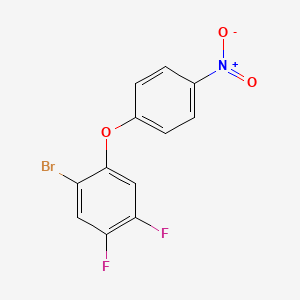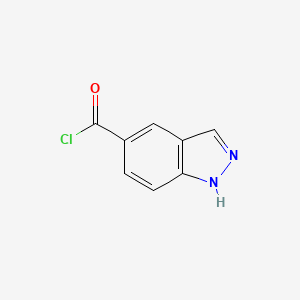![molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine CAS No. 1389354-24-8](/img/structure/B1407737.png)
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine
Descripción general
Descripción
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A series of compounds derived from the condensation reaction of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine with various substituents have been synthesized and evaluated for their antimicrobial and antifungal properties. Some of these compounds have shown activities comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Antiamoebic Activity
Chalcones possessing N-substituted ethanamine, synthesized through reactions involving (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine, have been assessed for antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica. Several of these compounds displayed better activity than the standard drug metronidazole, showcasing potential in antiamoebic treatment (Zaidi et al., 2015).
Role in Synthetic Chemistry
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine serves as a precursor or intermediate in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. For instance, its derivatives have been used in the synthesis of chalcones and other compounds with potential biological activities (Billard, 2014).
Enzymatic Synthesis of Chiral Intermediates
The compound has been employed in enzymatic processes to synthesize key chiral intermediates for pharmaceuticals, such as selective tetrodotoxin-sensitive blockers. The utilization of bienzyme cascade systems, involving R-ω-transaminase and alcohol dehydrogenase, has led to efficient synthesis with high enantiomeric excess, showcasing the potential of biocatalysis in producing chiral amines (Lu et al., 2022).
Propiedades
IUPAC Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)
